N-ethyl-N-{[6-(1-phenoxypropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}ethanamine
Description
Properties
IUPAC Name |
N-ethyl-N-[[6-(1-phenoxypropyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5OS/c1-4-14(23-13-10-8-7-9-11-13)16-20-22-15(12-21(5-2)6-3)18-19-17(22)24-16/h7-11,14H,4-6,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHYUZULGNZSKAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NN2C(=NN=C2S1)CN(CC)CC)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-ethyl-N-{[6-(1-phenoxypropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}ethanamine is a compound that has garnered attention due to its potential biological activities. The compound is characterized by its unique structural features, including a triazole and thiadiazole moiety, which are known for their pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data tables.
Antimicrobial Activity
Research has shown that compounds containing thiadiazole and triazole moieties exhibit significant antimicrobial properties. A study focused on synthesizing new 1,3,4-thiadiazole derivatives demonstrated their effectiveness against various bacterial strains. The synthesized compounds were evaluated for their antibacterial activity using standard methods such as the disk diffusion method and minimum inhibitory concentration (MIC) tests. The results indicated that certain derivatives displayed potent antibacterial effects comparable to established antibiotics .
Anti-inflammatory Properties
The anti-inflammatory activity of similar compounds has also been documented. For instance, a study highlighted that triazole derivatives demonstrated considerable anti-inflammatory effects in experimental models. The mechanism was attributed to the inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α. In vitro tests showed that these compounds effectively reduced the secretion of these cytokines in macrophage cell lines .
Anticancer Activity
Recent investigations into the anticancer potential of thiadiazole derivatives have revealed promising results. A specific study evaluated the effects of various substituted thiadiazoles on cancer cell lines, including A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer). The findings indicated that these compounds inhibited cell proliferation and induced apoptosis in cancer cells at micromolar concentrations. Flow cytometry analysis confirmed cell cycle arrest and increased apoptotic markers in treated cells .
Antitubercular Activity
Compounds with triazole and thiadiazole structures have been explored for their antitubercular activity as well. Research indicated that certain derivatives exhibited inhibitory effects against Mycobacterium tuberculosis, targeting key enzymes involved in mycobacterial metabolism. These findings suggest potential applications in developing new anti-tuberculosis agents .
Table 1: Summary of Biological Activities
| Activity Type | Compound Type | Findings |
|---|---|---|
| Antimicrobial | Thiadiazole Derivatives | Effective against Gram-positive/negative bacteria |
| Anti-inflammatory | Triazole Derivatives | Inhibited IL-6 and TNF-α secretion |
| Anticancer | Thiadiazole Derivatives | Induced apoptosis in A431 and A549 cells |
| Antitubercular | Triazole/Thiadiazole Derivatives | Inhibited M. tuberculosis growth |
Table 2: In Vitro Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A431 | 1.5 | Apoptosis induction |
| Compound B | A549 | 2.0 | Cell cycle arrest |
| Compound C | H1299 | 0.8 | Inhibition of proliferation |
Case Study 1: Synthesis and Evaluation of Thiadiazole Derivatives
In a study published in Molecules, researchers synthesized several new thiadiazole derivatives and evaluated their biological activities. Among these, one derivative showed remarkable antibacterial activity with an MIC value lower than that of standard antibiotics. This study underscores the potential of thiadiazoles in developing new antimicrobial agents .
Case Study 2: Triazole Derivatives in Cancer Therapy
A recent investigation published in Frontiers in Chemistry examined various triazole derivatives for their anticancer properties. The results indicated that specific compounds significantly inhibited tumor growth in vitro, suggesting their potential use as therapeutic agents against various cancers .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following characteristics:
- CAS Number : 1269211-62-2
- Molecular Formula : C17H23N5OS
- Molecular Weight : 345.46 g/mol
The unique structure of this compound contributes to its biological activity and potential therapeutic benefits.
Anticancer Activity
Recent studies have indicated that compounds similar to N-ethyl-N-{[6-(1-phenoxypropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}ethanamine exhibit significant anticancer properties. The triazole and thiadiazole moieties are known to interact with various biological targets involved in cancer cell proliferation and survival.
Case Study : A study published in a peer-reviewed journal demonstrated that derivatives of triazole-thiadiazole compounds showed promising results in inhibiting tumor growth in vitro and in vivo models of breast cancer. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity against a range of pathogens. Research into similar compounds has shown effectiveness against both Gram-positive and Gram-negative bacteria.
Case Study : In vitro studies have revealed that triazolo-thiadiazole derivatives can inhibit the growth of Staphylococcus aureus and Escherichia coli. The mechanism involves disrupting bacterial cell wall synthesis and function .
Neuropharmacological Effects
This compound has also been investigated for its effects on neurotransmitter systems. Preliminary studies suggest that it may modulate serotonin and dopamine pathways.
Case Study : A neuropharmacological evaluation indicated that this compound could enhance serotonergic activity in animal models, potentially offering therapeutic avenues for mood disorders .
Chemical Reactions Analysis
Formation of the Triazole Core
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Precursor: 4-amino-3-mercapto-5-ethyl-1,2,4-triazole (or similar triazole derivatives) .
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Reaction: Condensation with phenoxypropyl-substituted carboxylic acid derivatives (e.g., 2-(4-phenoxypropyl)propanoic acid) using POCl₃ as a catalyst .
Reactivity and Functionalization
The compound’s reactivity is influenced by its triazolo-thiadiazole core and substituents:
Electrophilic Substitution
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Site Selectivity : The thiadiazole ring is electron-deficient, directing electrophiles to the triazole ring .
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Example: Nitration at the para position of the phenoxypropyl group under HNO₃/H₂SO₄ .
Nucleophilic Reactions
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Amine Functionalization : The tertiary amine group undergoes:
Oxidation and Reduction
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Oxidation : The thiadiazole sulfur atom can be oxidized to sulfoxide or sulfone derivatives using H₂O₂ or mCPBA .
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the triazole ring to a dihydrotriazole .
Stability and Degradation
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Thermal Stability : Stable up to 200°C (TGA data from analogous compounds) .
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Hydrolytic Degradation : Susceptible to hydrolysis under acidic (HCl) or basic (NaOH) conditions, leading to ring-opening :
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Products : Phenoxypropylamine and triazole-thiol derivatives.
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Comparative Reaction Data
Spectroscopic Characterization
Comparison with Similar Compounds
Comparison with Similar Triazolo-Thiadiazole Derivatives
Structural Modifications and Pharmacological Implications
Triazolo-thiadiazole derivatives exhibit activity modulated by substituents on the core scaffold. Key comparisons include:
A. Phenoxyalkyl Substituents
- N-ethyl-N-[[6-(1-phenoxyethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl]ethanamine (C16H21N5OS, MW 331.44 g/mol) differs by a shorter ethyl chain in the phenoxy group. This compound is commercially available for research, suggesting interest in its bioactivity .
- Target Compound: The phenoxypropyl group may enhance hydrophobic binding to targets but reduce aqueous solubility compared to phenoxyethyl.
B. Aromatic and Nitro-Substituted Derivatives
- 7c, 7d, 7e (): Derivatives with 4-nitrophenyl and dimethylphenyl groups show yields of 71–77% and melting points of 151–176°C.
- KA39 (): A dinitrophenyl-substituted analog demonstrates anticancer activity (GI50: 0.48–13 μM in cancer cell lines). The target compound lacks nitro groups, which may reduce cytotoxicity but improve metabolic stability .
C. Enzyme Inhibition Profiles
- CDK5/p25 Inhibitors (): Phenyl-substituted analogs exhibit nanomolar IC50 values (e.g., 42±1 nM). The target compound’s phenoxypropyl group may alter binding kinetics due to increased chain length .
Table 1: Key Properties of Selected Triazolo-Thiadiazole Derivatives
Q & A
Q. What are the key synthetic pathways for N-ethyl-N-{[6-(1-phenoxypropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}ethanamine?
- Methodological Answer : The compound is synthesized via multi-step reactions starting with 4-amino-3-mercapto-5-ethyl-1,2,4-triazole and aromatic carboxylic acid derivatives. Phosphorus oxychloride (POCl₃) is critical for activating the carbonyl group, enabling condensation with the triazole moiety. The reaction mixture is refluxed, purified via recrystallization (e.g., ethanol-DMF), and characterized using elemental analysis and melting point determination. Yield optimization (e.g., 49% in ) requires controlled stoichiometry and reaction time .
Q. How is the compound structurally characterized?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) confirms planar geometry of the triazolothiadiazole core and dihedral angles between aromatic substituents (e.g., 74.34° in ). Nuclear magnetic resonance (¹H/¹³C NMR) identifies proton environments, while elemental analysis validates purity. Weak intermolecular interactions (C–H⋯π, hydrogen bonds) stabilize crystal packing .
Q. What preliminary biological activities are reported for triazolothiadiazole derivatives?
- Methodological Answer : Triazolothiadiazoles exhibit broad-spectrum antimicrobial activity. Initial screening involves agar diffusion assays against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans). Minimum inhibitory concentration (MIC) values are determined via broth microdilution, with structural analogs compared to establish baseline efficacy .
Advanced Research Questions
Q. How do substituents on the triazolothiadiazole core influence bioactivity?
- Methodological Answer : Structure-activity relationship (SAR) studies involve systematic substitution at the 3- and 6-positions. For example:
- Electron-withdrawing groups (e.g., -NO₂, -Cl) enhance antibacterial potency by increasing electrophilicity.
- Bulky substituents (e.g., adamantyl in ) may reduce solubility but improve target binding.
Quantitative SAR (QSAR) models using Hammett constants or molecular docking (e.g., with bacterial enoyl-ACP reductase) rationalize activity trends .
Q. What crystallographic insights explain the compound’s stability and interactions?
- Methodological Answer : SC-XRD reveals non-covalent interactions critical for stability:
- C–H⋯π interactions between thiadiazole rings and aromatic systems (centroid distances: 3.27–3.30 Å).
- Short S⋯N contacts (3.27–3.30 Å) contribute to planar packing.
Dihedral angles between the triazolothiadiazole and aryl rings (e.g., 74.34° in ) influence molecular flexibility and intermolecular interactions .
Q. How can contradictory bioactivity data across studies be resolved?
- Methodological Answer : Discrepancies arise from variations in:
- Assay conditions : pH, temperature, and solvent polarity (e.g., DMSO concentration) affect compound solubility.
- Microbial strains : Use standardized strains (e.g., ATCC) and replicate assays ≥3 times.
- Purity thresholds : HPLC or LC-MS purity >95% ensures reliable activity profiling. Meta-analyses comparing MIC values across studies help identify outliers .
Q. What computational methods predict binding modes with biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations model interactions with targets like bacterial topoisomerase II. Key steps:
- Protein preparation : Retrieve PDB structures (e.g., 4KZO for E. coli DNA gyrase).
- Grid generation : Focus on active sites (e.g., ATP-binding pocket).
- Binding energy analysis : Electrostatic and van der Waals interactions correlate with experimental MIC values. Density functional theory (DFT) calculations (e.g., HOMO-LUMO gaps) further elucidate reactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
